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Compound of Interest

Compound Name: C.I. Acid brown 120

Cat. No.: B12385025 Get Quote

Note: A comprehensive search of scientific literature and commercial resources did not yield

any information on the use of C.I. Acid Brown 120 for the detection of protein aggregation in

solution. Therefore, this document provides detailed application notes and protocols for a

widely accepted and validated alternative, Thioflavin T (ThT).

Introduction to Thioflavin T (ThT) for Protein
Aggregation Detection
Thioflavin T (ThT) is a benzothiazole salt that exhibits enhanced fluorescence upon binding to

the β-sheet structures characteristic of amyloid fibrils, which are a common form of protein

aggregates.[1][2] In its free form in solution, ThT has a low quantum yield and emits weak

fluorescence. However, when it binds to the cross-β structure of protein aggregates, its rotation

is restricted, leading to a significant increase in its fluorescence quantum yield and a

characteristic blue shift in its emission spectrum. This property makes ThT a valuable and

widely used tool for monitoring protein aggregation kinetics in real-time, as well as for

quantifying the extent of aggregation in a sample.[3]

Key Features of the ThT Assay:

Specificity: Preferentially binds to amyloid-like fibrillar aggregates rich in β-sheet structures.

Sensitivity: Capable of detecting low levels of protein aggregates.

Real-time Monitoring: Allows for the continuous tracking of aggregation kinetics.
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High-Throughput Capability: The assay can be adapted for use in multi-well plate formats for

screening purposes.

Data Presentation
The following tables summarize typical quantitative data obtained from ThT-based protein

aggregation assays.

Table 1: Spectroscopic Properties of Thioflavin T

Parameter Value

Excitation Maximum (Bound) ~450 nm

Emission Maximum (Bound) ~482 nm

Excitation Maximum (Free) ~385 nm

Emission Maximum (Free) ~445 nm

Molar Extinction Coefficient 36,000 M⁻¹cm⁻¹ at 412 nm

Table 2: Typical ThT Assay Parameters for a Model Protein (e.g., Insulin)
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Parameter Condition

Protein Concentration 50 µM

ThT Concentration 20 µM

Buffer Glycine/HCl

pH 2.5

Temperature 60°C

Incubation Time 0 - 24 hours

Plate Type Black, clear-bottom 96-well plate

Reading Mode Top or bottom fluorescence reading

Excitation Wavelength 440 - 450 nm

Emission Wavelength 480 - 490 nm

Shaking Intermittent (e.g., 5 seconds before reading)

Experimental Protocols
Protocol 1: Preparation of Reagents
1. Protein Stock Solution: a. Prepare a concentrated stock solution of the protein of interest in a

suitable, aggregation-incompetent buffer (e.g., Tris-HCl, PBS at neutral pH, stored at an

appropriate temperature). b. Determine the precise protein concentration using a reliable

method (e.g., UV-Vis spectroscopy at 280 nm, using the protein's extinction coefficient).

2. Thioflavin T Stock Solution: a. Weigh out Thioflavin T powder and dissolve it in a suitable

solvent, such as deionized water or ethanol, to a concentration of 1-5 mM. b. Filter the stock

solution through a 0.22 µm syringe filter to remove any small particulates. c. Store the ThT

stock solution protected from light at 4°C. The solution is typically stable for several weeks.

3. Aggregation Buffer: a. Prepare the buffer in which protein aggregation will be induced. The

composition of this buffer will depend on the specific protein and the desired aggregation

conditions (e.g., low pH, elevated temperature, presence of denaturants).
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Protocol 2: ThT Assay for Monitoring Aggregation
Kinetics
This protocol describes a typical experiment to monitor the kinetics of protein aggregation in a

96-well plate format.

1. Assay Setup: a. In a 96-well black, clear-bottom plate, add the aggregation buffer to each

well that will be used. b. Add the ThT stock solution to each well to a final concentration of 10-

25 µM. c. Add the protein stock solution to the test wells to the desired final concentration. For

negative control wells, add the same volume of the protein's storage buffer. d. The final volume

in each well should be consistent (e.g., 200 µL).

2. Incubation and Measurement: a. Place the 96-well plate in a plate reader with temperature

control and shaking capabilities. b. Set the incubation temperature to the desired value to

induce aggregation. c. Set the fluorescence measurement parameters:

Excitation: ~450 nm
Emission: ~482 nm
Gain: Adjust to avoid signal saturation. d. Program the plate reader to take fluorescence
readings at regular intervals (e.g., every 5-15 minutes) over the desired time course (e.g.,
24-48 hours). Include a brief shaking step before each reading to ensure a homogenous
solution.

3. Data Analysis: a. Subtract the fluorescence intensity of the negative control wells (buffer +

ThT) from the readings of the protein-containing wells at each time point. b. Plot the corrected

fluorescence intensity as a function of time. The resulting curve will typically be sigmoidal,

showing a lag phase, an exponential growth phase, and a plateau phase, which are

characteristic of amyloid fibril formation.[1]
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Caption: Workflow for ThT-based protein aggregation assay.
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Caption: Mechanism of Thioflavin T fluorescence enhancement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12385025#c-i-acid-brown-120-for-detecting-protein-
aggregation-in-solution]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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